QUINAZOLIN-5-OL
Overview
Description
Quinazolin-5-ol: is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring this compound, specifically, has a hydroxyl group attached to the fifth position of the quinazoline ring
Mechanism of Action
Target of Action
Quinazolin-5-ol, also known as 5-Quinazolinol, is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .
Mode of Action
Quinazoline derivatives are known to interact with their targets to exert their biological effects . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
Biochemical Pathways
Quinazoline derivatives are known to affect a broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been found to exhibit a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
Quinazolin-5-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its diverse physiological significance and pharmacological utility . For instance, quinazolinone derivatives have shown good antitumor activities towards human lung cancer cells (A549) and human prostate cancer cells (PC-3) .
Cellular Effects
This compound influences cell function in various ways. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, certain quinazolinone derivatives have shown potent inhibitory activity towards A549 and PC-3 cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific derivative and biological context.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Reaction: This method involves the coupling of an imine and an electron-rich alkene to form quinazoline derivatives.
Microwave-Assisted Reaction: This method accelerates the reaction process and improves yields.
Metal-Mediated Reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-Promoted Reaction: Ultrasound energy is used to enhance the reaction rate and yield of quinazoline derivatives.
Phase-Transfer Catalysis: This method involves the use of a phase-transfer catalyst to facilitate the reaction between two immiscible phases, leading to the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of quinazolin-5-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazolin-5-ol can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Quinazolin-5-ol is used as a building block for the synthesis of various quinazoline derivatives, which have significant applications in medicinal chemistry .
Biology: this compound and its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: Quinazoline derivatives are used in the development of drugs for treating various diseases, such as cancer, hypertension, and bacterial infections .
Industry: this compound is used in the synthesis of agrochemicals and other industrially relevant compounds .
Comparison with Similar Compounds
Quinazoline: The parent compound of quinazolin-5-ol, lacking the hydroxyl group at the fifth position.
Quinazolinone: An oxidized form of quinazoline with a carbonyl group at the second position.
Quinoxaline: A similar nitrogen-containing heterocycle with a different ring structure.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties compared to other quinazoline derivatives . This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Properties
IUPAC Name |
quinazolin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUABCIJINPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343414 | |
Record name | 5-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-88-9 | |
Record name | 5-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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